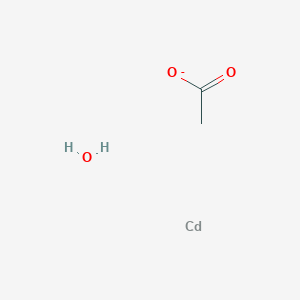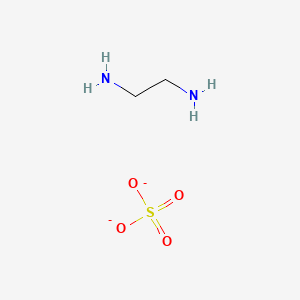![molecular formula C18H25ClN2O4 B13910289 Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride](/img/structure/B13910289.png)
Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[34]octane-8-carboxylate;hydrochloride is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride typically involves multiple steps. One common approach is to start with a 2,6-diazaspiro[3.4]octane core, which is then functionalized with various substituents. The reaction conditions often involve the use of ethanol as a solvent and hydrazine hydrate as a reagent under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride can undergo several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structural features suggest it could interact with proteins involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octane: A core structure used in the synthesis of various derivatives.
2-tert-Butyl 6-benzyl-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate: Another derivative with potential antibacterial activity.
Uniqueness
Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[34]octane-8-carboxylate;hydrochloride is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H25ClN2O4 |
|---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
ethyl 2-(phenylmethoxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H24N2O4.ClH/c1-2-23-16(21)15-10-19-12-18(15)8-14(9-18)20-17(22)24-11-13-6-4-3-5-7-13;/h3-7,14-15,19H,2,8-12H2,1H3,(H,20,22);1H |
InChI Key |
FKSSNUZETFJBIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC12CC(C2)NC(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910224.png)

![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13910233.png)

![3-Decylthieno[3,2-b]thiophene](/img/structure/B13910236.png)
![[(5S,7R)-3-methoxy-1-adamantyl]methanol](/img/structure/B13910237.png)

![Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13910258.png)





